
Syringaresinol
概要
準備方法
合成経路と反応条件
シリンガレシノールは、いくつかの方法で合成することができます。 一般的な方法の1つは、四塩化チタンなどの触媒を用いた桂皮酸誘導体の酸化カップリングです 。 別の方法には、2,5-ビス(トリメチルシロキシ)フランと芳香族アルデヒドの縮合が含まれます .
工業生産方法
シリンガレシノールの工業生産には、しばしば生触媒プロセスが用いられます。 例えば、リグニン由来化合物から酵素触媒反応によって製造することができます 。 この方法は効率的で環境に優しいことから、大規模生産に適しています。
化学反応の分析
反応の種類
シリンガレシノールは、次のような様々な化学反応を起こします。
酸化: キノンや他の酸化誘導体を生成するために酸化することができます。
還元: 還元反応は、シリンガレシノールを対応するアルコールに変換することができます。
置換: 官能基が他の官能基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
置換: ハロゲンや酸などの試薬は、置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物には、様々な酸化誘導体や還元誘導体があり、それぞれ異なる生物活性や用途を持っています。
科学的研究の応用
Pharmacological Properties
Syringaresinol exhibits a broad spectrum of biological activities, making it a compound of interest in various therapeutic contexts. Key pharmacological properties include:
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This property is beneficial in conditions like neurodegenerative diseases and diabetes .
- Antioxidant Activity : The compound demonstrates strong antioxidant capabilities, which help mitigate oxidative stress, a contributing factor in many chronic diseases .
- Anticancer Properties : this compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Neuroprotective Effects : Research indicates that this compound can protect against cognitive dysfunction induced by anesthetics and may alleviate symptoms of neuropathic pain by inhibiting microglial activation .
Therapeutic Applications
The therapeutic implications of this compound span several domains:
Cardiovascular Health
This compound's ability to induce vasorelaxation suggests its potential use in managing hypertension and other cardiovascular conditions. Its effects on NO production could improve endothelial function and reduce vascular resistance .
Neurological Disorders
Due to its neuroprotective properties, this compound may be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases. Its role in reducing glial activation and apoptosis highlights its promise as a therapeutic agent for conditions like Alzheimer's disease .
Cancer Therapy
The anticancer properties of this compound position it as a candidate for adjunctive therapy in oncology, particularly in enhancing the efficacy of existing treatments or mitigating side effects .
Diabetes Management
By inhibiting inflammatory pathways linked to diabetic complications, this compound could serve as a complementary treatment for managing diabetes and its associated renal complications .
作用機序
シリンガレシノールは、様々な分子標的と経路を通じて作用を発揮します。
類似化合物との比較
シリンガレシノールは、その特定の生物活性と分子構造から、リグナンの中でもユニークな存在です。類似の化合物には、次のようなものがあります。
ピノレシノール: 抗酸化作用と抗炎症作用を持つ別のリグナンです。
セコイソラリシレシノール: 抗がん作用と心臓保護作用で知られています。
マタイレシノール: エストロゲン様作用を示し、ホルモン関連疾患に潜在的な利点があります.
シリンガレシノールは、医学、生物学、工業における多様な用途において際立っており、更なる研究開発のための貴重な化合物です。
生物活性
Syringaresinol, a lignan compound found in various plants, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, particularly focusing on its roles in vascular health, pain modulation, and potential mechanisms of action.
1. Vascular Relaxation and Nitric Oxide Production
Mechanism of Action
this compound has been shown to induce vasorelaxation by enhancing nitric oxide (NO) production in endothelial cells. Research indicates that it activates key signaling pathways involving Akt and AMP-activated protein kinase (AMPK), leading to the phosphorylation and dimerization of endothelial nitric oxide synthase (eNOS) .
Experimental Findings
- In Vitro Studies : At a concentration of 30 µM, this compound's NO production was comparable to that of vascular endothelial growth factor (VEGF). The use of L-NMA, a nitric oxide synthase inhibitor, confirmed that the NO production was indeed due to eNOS activation .
- Ex Vivo Studies : The compound's effects were also validated in ex vivo models where it demonstrated significant vasorelaxation capabilities through increased eNOS activity .
Parameter | Control (VEGF) | This compound (30 µM) | L-NMA Inhibited |
---|---|---|---|
NO Production | High | Comparable | Basal Levels |
eNOS Activation | Present | Significant | Absent |
2. Analgesic Effects and Neuropathic Pain Relief
Pain Modulation
this compound has been investigated for its analgesic properties, particularly in alleviating oxaliplatin-induced neuropathic pain. It appears to modulate inflammatory responses in microglia, which play a crucial role in pain signaling .
Case Study Findings
- Microglial Activation : In a study involving BV-2 microglial cells, this compound treatment significantly reduced the expression of pro-inflammatory markers such as TNF-α, COX-2, and iNOS following oxaliplatin exposure .
- Behavioral Assays : Mice treated with this compound exhibited reduced cold and mechanical allodynia compared to controls, indicating effective pain relief .
Treatment | TNF-α Expression | COX-2 Expression | iNOS Expression |
---|---|---|---|
Control | High | High | High |
This compound | Low | Low | Low |
3. Additional Biological Activities
Antioxidant Properties
this compound has been noted for its antioxidant activities, which may contribute to its protective effects against cellular stress and inflammation. Its role as a pro-oxidant or anti-oxidant can depend on concentration and cellular context .
Cancer Cell Proliferation Inhibition
Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as HL-60 leukemia cells, through G1 phase arrest and apoptosis induction . This suggests potential applications in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the primary antioxidative mechanisms of syringaresinol in cellular and animal models?
this compound exerts antioxidative effects primarily through activation of the Nrf2/HO-1 pathway, which mitigates oxidative stress by upregulating antioxidant enzymes. In diabetic nephropathy (DN) models, it also suppresses the TGF-β/Smad pathway, reducing extracellular matrix deposition and fibrosis. Methodologically, these mechanisms are validated via assays measuring reactive oxygen species (ROS) levels (e.g., DCFH-DA fluorescence), Western blotting for Nrf2/HO-1 expression, and immunohistochemical analysis of kidney tissues .
Q. How is this compound sourced, purified, and characterized for pharmacological studies?
this compound is typically isolated from plant sources (e.g., Annona montana, Dracaena draco) via solvent extraction followed by chromatographic techniques such as HPLC or column chromatography. Purity (≥99%) is confirmed using HPLC with UV/Vis or MS detection, as outlined in studies reporting structural elucidation via NMR and comparison with spectral databases .
Q. What in vitro assays are recommended to evaluate this compound’s anticancer activity?
Key assays include:
- Cell proliferation assays : MTT or CCK-8 to measure IC50 values (e.g., 329.4 µM for HL-60 cells).
- Cell cycle analysis : Flow cytometry to detect G1-phase arrest.
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation.
- Target validation : siRNA knockdown (e.g., FOXO3 in hypoxia models) to confirm mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across disease models (e.g., diabetic nephropathy vs. hypoxia)?
Discrepancies may arise from model-specific variables such as cell type (e.g., cardiomyocytes vs. renal cells), dosage (e.g., 25 µM for hypoxia vs. higher doses in diabetes), and pathway dominance (e.g., FOXO3-mediated HIF-1α stabilization in hypoxia vs. TGF-β/Smad in DN). Rigorous experimental design should include:
- Dose-response curves to identify optimal concentrations.
- Pathway-specific inhibitors (e.g., siRNA for FOXO3) to isolate mechanisms.
- Multi-omics integration (transcriptomics/proteomics) to map context-dependent signaling .
Q. What methodological challenges arise in optimizing this compound’s biocatalytic synthesis, and how are they addressed?
Challenges include low enzymatic efficiency and byproduct formation during one-pot synthesis from lignin-derived phenols. Solutions involve:
- Enzyme engineering : Rational mutagenesis of oxidases (e.g., EUGO mutants) to enhance stereoselectivity.
- Dirigent protein co-expression : To guide regioselective coupling of monolignols.
- Process optimization : Adjusting pH, temperature, and cofactor ratios, validated via HPLC and kinetic studies .
Q. How should researchers design studies to compare this compound with structural analogs (e.g., bisphenol A replacements)?
- Structural-activity relationship (SAR) analysis : Synthesize analogs with modifications to the lignan core or glycosidic groups.
- Toxicity profiling : Use estrogen receptor transactivation assays (e.g., YES assay) and comparative ADMET studies.
- Functional tests : Measure binding affinity to targets like NFAT or FOXO3 via SPR or computational docking .
Q. What statistical and reporting standards are critical for this compound pharmacology studies?
- Sample size justification : Power analysis (e.g., α=0.05, β=0.2) to ensure reproducibility.
- Data transparency : Report IC50/EC50 values with 95% confidence intervals and raw data in supplementary materials.
- Validation : Include positive/negative controls (e.g., NAC for antioxidative studies) and replicate experiments across independent labs .
Q. Methodological Considerations Table
特性
IUPAC Name |
4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1177-14-6, 21453-71-4 | |
Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。